molecular formula C16H13BrN2O2 B11793647 Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11793647
M. Wt: 345.19 g/mol
InChI Key: BSPQFTWRPNXPMH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative featuring a bromophenyl substituent at the 2-position and an ethyl ester group at the 6-position of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the benzimidazole scaffold’s versatility in interacting with biological targets, such as enzymes and receptors. Its ethyl ester group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BSPQFTWRPNXPMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, a key reaction for generating bioactive intermediates.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux, 6h2-(4-Bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid85%
Basic hydrolysisNaOH (2M), ethanol, 60°CSodium salt of carboxylic acid92%

This reaction is critical for modifying solubility and biological activity. The sodium salt derivative shows enhanced water solubility compared to the parent ester.

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagents Products Applications
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid2-(4-Arylphenyl)-1H-benzo[d]imidazole-6-carboxylateDrug discovery scaffolds
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine2-(4-Aminophenyl)-1H-benzo[d]imidazole-6-carboxylateFunctional material synthesis

Cross-coupling reactions demonstrate high regioselectivity (>95% in most cases) due to the electron-withdrawing effect of the adjacent ester group .

Imidazole Ring Functionalization

The benzo[d]imidazole core undergoes electrophilic substitution and coordination chemistry:

Alkylation/Acylation

Reagent Conditions Position Modified Products
Methyl iodideK₂CO₃, DMF, 80°CN-1 position1-Methyl-2-(4-bromophenyl) derivative
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-3 positionN-Acetylated analog

Alkylation at N-1 improves metabolic stability, while acylation at N-3 enhances lipophilicity for CNS-targeting drugs.

Metal Coordination

The imidazole nitrogen atoms act as ligands for transition metals:

text
[Cu(Ethyl 2-(4-BrPh)-BIm-6-COO)₂]·2H₂O Bond length: Cu–N = 1.98 Å Geometry: Square planar Application: Catalytic oxidation of alkanes [5]

Redox Reactions

The imidazole ring participates in oxidation and reduction processes:

Reaction Reagents Products Notes
Oxidation of imidazole ringKMnO₄, H₂SO₄, 70°CBenzimidazole-6-carboxylic acid quinone derivativeForms redox-active materials
Reduction of ester groupLiAlH₄, THF, 0°C6-(Hydroxymethyl)-2-(4-bromophenyl) derivativePrecursor for polymer synthesis

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Reaction Partner Conditions Product Biological Activity
Hydrazine hydrateEtOH, reflux, 8hBenzo imidazo[1,2-d] triazine derivativeAntifungal (MIC = 8 µg/mL)
ThioureaHCl, Δ, 12hImidazo[2,1-b]thiazole hybridAnticancer (IC₅₀ = 2.1 µM)

These transformations leverage the electron-deficient nature of the bromophenyl-substituted benzimidazole system .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

text
C-Br bond homolysis → Benzimidazole radical Half-life: 23 min in acetonitrile Applications: Photoaffinity labeling probes [3]

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells by modulating key cellular mechanisms involved in tumor growth. The compound's ability to interact with specific molecular targets, such as enzymes and receptors associated with cancer progression, positions it as a promising candidate for drug development aimed at treating various cancers, including breast cancer .

2. Scaffold for Drug Development
The unique structural features of this compound make it an attractive scaffold for the synthesis of new therapeutic agents. Its functional groups can be modified to enhance biological activity and selectivity against specific targets, facilitating the design of novel compounds with improved pharmacological profiles .

Biological Studies

1. Mechanism of Action
Research has shown that this compound acts by binding to specific biological targets, leading to the inhibition of their activity. This interaction disrupts critical signaling pathways involved in cell proliferation and survival, thereby exhibiting potential as an anti-cancer agent .

2. In vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. These studies provide insights into its efficacy and help elucidate the underlying mechanisms through which it exerts its biological effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of Benzimidazole Core : The initial step often involves the condensation of appropriate precursors to form the benzimidazole ring.
  • Bromination Reaction : The introduction of the bromophenyl group is achieved through bromination reactions, which enhance the compound's reactivity and biological activity.
  • Esterification : Finally, esterification processes are employed to introduce the ethyl ester functional group, crucial for its pharmacological properties .

Mechanism of Action

The mechanism of action of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate and analogous compounds:

Compound Name Substituent at 2-Position Ester Group Molecular Weight (g/mol) Key Features
This compound 4-Bromophenyl Ethyl ~345.2 (estimated) Bromine enables halogen bonding; ethyl ester enhances lipophilicity
Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate 4-Methoxyphenyl Methyl ~312.3 Methoxy group is electron-donating; may reduce metabolic stability
Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate 4-Fluorophenyl Ethyl ~307.3 Fluorine improves metabolic stability; smaller atomic radius vs. Br
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate 4-Bromo-2-chlorophenyl Methyl 412.64 Dual halogen substituents enhance steric effects; higher molecular weight
Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate Butylamino Methyl ~263.3 Amino group increases solubility but reduces lipophilicity

Key Observations:

  • Halogen vs. Alkoxy/Amino Groups: Bromine and fluorine at the 2-position enhance electrophilicity and halogen bonding, whereas methoxy or amino groups alter electronic properties (e.g., methoxy is electron-donating, amino is polar) .

Critical Differences :

  • Bromophenyl derivatives may require longer reaction times due to steric hindrance from the bulky bromine atom .
  • Fluorophenyl analogues benefit from fluorine’s small size, enabling smoother coupling reactions .

Biological Activity

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core substituted with a 4-bromophenyl group and an ethyl ester functional group. Its molecular formula is C16H13BrN2O2C_{16}H_{13}BrN_{2}O_{2} with a molecular weight of approximately 345.19 g/mol. The presence of the bromophenyl group enhances its chemical reactivity and biological activity, potentially influencing its interactions with molecular targets in biological systems.

Benzimidazole derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes or receptors, disrupting critical biological pathways. For instance, they may target tubulin polymerization, which is essential for cell division, particularly in cancer cells .
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound's ability to modulate cellular mechanisms involved in tumor growth makes it a candidate for further development as an anti-cancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for related benzimidazole derivatives suggest that modifications to the structure can enhance antimicrobial potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of breast cancer cell proliferation
AntimicrobialActivity against E. coli and S. aureus
AntifungalEffective against C. albicans

Case Study: Anticancer Properties

A study conducted on this compound revealed its potential in inhibiting cell growth in breast cancer models. The compound was shown to induce apoptosis and disrupt cell cycle progression, highlighting its mechanism of action as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structural modifications in benzimidazole derivatives significantly influence their biological activities. For instance, the introduction of different substituents (like bromine or ethyl groups) can enhance their pharmacological properties compared to other compounds within the same class.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of methyl 3,4-diaminobenzoate with 4-bromobenzaldehyde or its derivatives under acidic conditions (e.g., refluxing in methanol with catalytic H₂SO₄) to form the benzimidazole core .
  • Step 2 : Esterification or functional group interconversion, such as converting methyl esters to ethyl esters via transesterification (e.g., using ethanol and acid catalysts) .
  • Optimization : Reaction time, temperature, and stoichiometry of reagents (e.g., propylphosphonic anhydride or DIPEA as coupling agents) significantly impact yields. Microwave-assisted synthesis (as in ) can reduce reaction times from days to hours .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • FTIR : Confirms functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for the imidazole ring, C-Br at ~590 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.36–8.35 ppm for bromophenyl and benzimidazole protons) and ester groups (δ 1.3–4.3 ppm for ethyl CH₃/CH₂) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.1 [M+H]⁺) and isotopic patterns (due to bromine) validate molecular weight .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources.
  • Structure Solution : Programs like SHELXS (for small molecules) or OLEX2 (for refinement and visualization) are used to solve phases .
  • Validation : Mercury CSD analyzes intermolecular interactions (e.g., π-π stacking of aromatic rings) and packing patterns .
  • Example : A similar compound, Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate, was resolved with R-factor < 0.05 using SHELXL .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADMET predict the biological activity of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., EGFR kinase). The bromophenyl group may enhance hydrophobic binding, while the ester improves solubility .
  • ADMET Prediction : SwissADME or pkCSM evaluates logP (lipophilicity), CYP450 metabolism, and toxicity. High logP (>3) may indicate poor aqueous solubility, requiring formulation adjustments .
  • Case Study : A derivative, 4-bromo-5-chloro-2-phenyl-1H-benzimidazole, showed EGFR inhibition (IC₅₀ = 1.2 µM) via docking and in vitro assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies of benzimidazole derivatives?

  • Substituent Variation : Replace the 4-bromophenyl group with chloro, fluoro, or methyl groups to assess electronic effects ( lists analogs) .
  • Scaffold Modification : Introduce heterocycles (e.g., thiazole in ) or alter the ester group to amides for improved bioavailability .
  • Biological Testing : Screen analogs against resistant bacterial strains (e.g., MRSA) or cancer cell lines (e.g., MCF-7) to correlate substituents with activity .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?

  • Twinning Detection : PLATON or ROTAX in OLEX2 identifies twinning ratios. For example, a 180° rotation axis in SHELXL can model pseudo-merohedral twinning .
  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Constraints (e.g., SIMU in SHELXL) stabilize thermal parameters .
  • Validation Tools : CheckCIF flags outliers (e.g., bond lengths > 3σ) .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) separates unreacted diaminobenzoate or bromophenyl intermediates .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals. For hygroscopic intermediates, use anhydrous MeOH under inert gas .
  • HPLC Prep : Reverse-phase preparative HPLC resolves stereoisomers (if present) .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s anticancer potential?

  • Cell Lines : Use adherent lines (e.g., HeLa, A549) in 96-well plates, with cisplatin as a positive control.
  • MTT Assay : Measure cell viability after 48-hour exposure (IC₅₀ calculation via GraphPad Prism) .
  • Mechanistic Studies : Follow-up with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

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